molecular formula C19H15N3O2S B11340639 N-(1,3-benzothiazol-2-yl)-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide

N-(1,3-benzothiazol-2-yl)-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide

Cat. No.: B11340639
M. Wt: 349.4 g/mol
InChI Key: HEJVJLKLVLESRC-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of their rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Formation of Benzothiazole Ring: Starting with ortho-aminothiophenol and reacting it with a suitable aldehyde or ketone under acidic conditions to form the benzothiazole ring.

    Formation of Oxazole Ring: The oxazole ring can be synthesized by cyclization of an appropriate α-hydroxy ketone or α-halo ketone with an amide.

    Coupling Reactions: The benzothiazole and oxazole intermediates can be coupled using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Introduction of Dimethylphenyl Group: The dimethylphenyl group can be introduced via a Friedel-Crafts alkylation reaction using a dimethylbenzene derivative and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production methods for such complex organic compounds often involve optimization of the synthetic route to maximize yield and minimize costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of green chemistry principles to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or ligand in biochemical assays.

    Medicine: Potential therapeutic applications due to its unique structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzothiazol-2-yl)-5-phenyl-1,2-oxazole-3-carboxamide
  • N-(1,3-benzothiazol-2-yl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide
  • N-(1,3-benzothiazol-2-yl)-5-(3,4-dichlorophenyl)-1,2-oxazole-3-carboxamide

Uniqueness

N-(1,3-benzothiazol-2-yl)-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide is unique due to the presence of both benzothiazole and oxazole rings, along with the dimethylphenyl group. This combination of structural features can impart unique chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H15N3O2S

Molecular Weight

349.4 g/mol

IUPAC Name

N-(1,3-benzothiazol-2-yl)-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C19H15N3O2S/c1-11-7-8-13(9-12(11)2)16-10-15(22-24-16)18(23)21-19-20-14-5-3-4-6-17(14)25-19/h3-10H,1-2H3,(H,20,21,23)

InChI Key

HEJVJLKLVLESRC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)NC3=NC4=CC=CC=C4S3)C

Origin of Product

United States

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